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Compound of Interest

1,1-
Compound Name:
Bis(hydroxymethyl)cyclopropane

Cat. No.: B119854

For researchers, scientists, and drug development professionals, the unambiguous structural
confirmation of novel or synthesized molecules is paramount. This guide provides a
comprehensive spectroscopic validation of 1,1-bis(hydroxymethyl)cyclopropane's structure
through a comparative analysis with analogous molecules, supported by experimental data and
detailed protocols.

The unique strained three-membered ring of the cyclopropane moiety imparts distinct
conformational rigidity, making it a valuable scaffold in medicinal chemistry and materials
science. Accurate structural elucidation is the foundation of understanding its chemical
behavior and biological activity. This document details the validation of the 1,1-
bis(hydroxymethyl)cyclopropane structure by comparing its spectroscopic data with that of
an acyclic analogue, 2,2-dimethyl-1,3-propanediol, and a constitutional isomer, 1,2-
bis(hydroxymethyl)cyclopropane.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
mass spectrometry for 1,1-bis(hydroxymethyl)cyclopropane and its comparators.

Table 1: *H NMR Spectroscopic Data (Chemical Shift & in ppm)
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Compound

Cyclopropa
ne H

-CH20H

Other

Solvent

1,1-
Bis(hydroxym
ethyl)cyclopro

pane

0.48 (s, 4H)

3.56 (s, 4H)

4.02 (s, 2H)

CDClz

2,2-Dimethyl-
1,3-

propanediol

3.46 (s, 4H)

~2.5 (brs,
2H)

0.89 (s, 6H, -
CHs)

CDCls

1,2-
Bis(hydroxym
ethyl)cyclopro

pane

~0.5-1.0 (m)

~3.5-3.8 (m)

Variable

CDCls

Table 2: 13C NMR Spectroscopic Data (Chemical Shift & in ppm)

Compound

Quaternary
C

Cyclopropa
ne CH/CH2

-CH20H

Other

Solvent

1,1-
Bis(hydroxym
ethyl)cyclopro

pane

~20-25

~10-15

~65-70

CDCls

2,2-Dimethyl-
1,3-

propanediol

36.6

71.5

21.9 (-CHs)

CDClIs

1,2-
Bis(hydroxym
ethyl)cyclopro

pane

~15-25

~60-65

CDClIs

Table 3: IR Spectroscopic Data (Wavenumber cm~1)
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C-H Stretch C-H Stretch

Compound O-H Stretch C-0O Stretch
(sp?) (cyclopropane)

1,1-

Bis(hydroxymeth ~ ~3300 (broad) ~2880-2960 ~3080 ~1040

yl)cyclopropane

2,2-Dimethyl-1,3-

_ ~3300 (broad) ~2870-2960 - ~1030

propanediol

1,2-

Bis(hydroxymeth ~ ~3350 (broad) ~2875-2950 ~3070 ~1035

yl)cyclopropane

Table 4. Mass Spectrometry Data (m/z)

Compound Molecular lon (M*) [M+Na]* Key Fragments
1,1-

Bis(hydroxymethyl)cyc  102.068 125 71,57, 41
lopropane

2,2-Dimethyl-1,3-

. 104.083 127 89, 71, 57
propanediol
1,2-
Bis(hydroxymethyl)cyc  102.068 125 71,57, 41
lopropane

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were acquired on
a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCIs) with
tetramethylsilane (TMS) as an internal standard (0.00 ppm). For *H NMR, 8-16 scans were
accumulated, and for 13C NMR, 256-1024 scans were acquired.

Infrared (IR) Spectroscopy: IR spectra were recorded on an FTIR spectrometer using thin-film
samples on NaCl plates. Data was collected over a range of 4000-600 cm~* with a resolution of
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4 cm™i,

Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI)
source in positive ion mode. Samples were dissolved in methanol and infused into the mass
spectrometer.

Structure Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of 1,1-
bis(hydroxymethyl)cyclopropane's structure.

Spectroscopic Validation Workflow

Proposed Structure:
1,1-Bis(hydroxymethyl)cyclopropane

LN T

1H NMR Analysis 13C NMR Analysis IR Spectroscopy Analysis Mass Spectrometry Analysis

Data Interpretation & Comparison

Structure Confirmation

Click to download full resolution via product page
Caption: Logical workflow for spectroscopic structure validation.

Probing Structural Features with Spectroscopy

Different spectroscopic techniques provide complementary information about the molecule's
structure. The diagram below highlights the key structural features of 1,1-
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bis(hydroxymethyl)cyclopropane and the primary spectroscopic method used to probe each
feature.

Spectroscopic Probing of Structural Features

Spectroscopic Methods

T CD O

Unique Shift /~ High Field Shift|Chemical Shift

/ 1,1-Bis(hydroxymethyl)cyclopropane
v
Quaternary Carbon

Hydroxymethyl Group Hydroxyl Group
(C(CH20H)) Syl Ckp (-CH20H) (-OH)

Click to download full resolution via product page

Caption: Mapping spectroscopic methods to molecular features.

Analysis and Interpretation

The spectroscopic data provides clear evidence for the structure of 1,1-
bis(hydroxymethyl)cyclopropane.

» 'H NMR: The singlet at 0.48 ppm is characteristic of the four equivalent protons on the
cyclopropane ring, shifted upfield due to the ring's magnetic anisotropy. The singlet at 3.56
ppm corresponds to the four protons of the two equivalent hydroxymethyl groups. The singlet
at 4.02 ppm is assigned to the two hydroxyl protons. The simplicity of the spectrum, with only
three singlets, confirms the high degree of symmetry in the molecule, consistent with the 1,1-
disubstituted pattern. This is in contrast to the more complex multiplets expected for the 1,2-
isomer and the presence of a methyl singlet in the acyclic analogue.

e 13C NMR: The spectrum is expected to show three distinct signals: one for the two equivalent
cyclopropyl CHz carbons, one for the quaternary cyclopropyl carbon, and one for the two
equivalent -CH20H carbons. The chemical shifts are consistent with literature values for
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similar functionalities. The presence of a quaternary carbon signal distinguishes it from the
1,2-isomer, which would only have CH and CHz signals in the cyclopropyl region.

e IR Spectroscopy: The broad absorption around 3300 cm~1 is indicative of the O-H stretching
of the alcohol groups. The peaks around 3080 cm~! are characteristic of C-H stretching in a
cyclopropane ring, which occurs at a higher frequency than the typical sp3 C-H stretches
observed around 2880-2960 cm~1. The C-O stretching vibration appears around 1040 cm~1.

e Mass Spectrometry: The molecular ion peak at m/z 102.068 and the sodium adduct at m/z
125 are consistent with the molecular formula CsH1002.[1] The fragmentation pattern further
supports the proposed structure.

Conclusion

The combined spectroscopic evidence from *H NMR, 13C NMR, IR, and mass spectrometry
provides a robust and unambiguous validation of the structure of 1,1-
bis(hydroxymethyl)cyclopropane. The comparative analysis with its acyclic and isomeric
counterparts highlights the unique spectral features arising from the 1,1-disubstituted
cyclopropane ring system. This guide serves as a valuable resource for researchers in
confirming the identity and purity of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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